N-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-2-(phenylsulfanyl)acetamide
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Overview
Description
N-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-2-(phenylsulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group, a morpholinylsulfonyl group, and a phenylsulfanyl group attached to an acetamide backbone. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-2-(phenylsulfanyl)acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-4-(morpholin-4-yl)aniline with a sulfonyl chloride to form the sulfonamide intermediate.
Acetamide Formation: The intermediate is then reacted with phenylsulfanyl acetic acid under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide: Similar structure but lacks the methoxy and phenylsulfanyl groups.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Contains a diethylsulfamoyl group instead of the morpholinylsulfonyl group.
Uniqueness
N-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-2-(phenylsulfanyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and phenylsulfanyl groups enhances its potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-25-17-8-7-15(20-19(22)14-27-16-5-3-2-4-6-16)13-18(17)28(23,24)21-9-11-26-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHKFNWHLMOIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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